molecular formula C23H31N3O6 B558174 Boc-Lys(Ac)-AMC CAS No. 233691-67-3

Boc-Lys(Ac)-AMC

Cat. No.: B558174
CAS No.: 233691-67-3
M. Wt: 445.5 g/mol
InChI Key: SUTRDULVNIPNLW-SFHVURJKSA-N
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Description

Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs). Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify HDAC activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.

Mechanism of Action

Properties

IUPAC Name

tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTRDULVNIPNLW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431743
Record name Boc-Lys(Ac)-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233691-67-3
Record name Boc-Lys(Ac)-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Boc-Lys(Ac)-AMC help researchers study the effects of δ-opioid receptor agonists on HDAC activity?

A1: this compound serves as a sensitive tool for measuring HDAC activity. The compound acts as a substrate for HDACs. After being deacetylated by HDACs, this compound is cleaved by trypsin, releasing a fluorophore that can be quantified. [, ] This allows researchers to directly assess the impact of substances, such as the δ-opioid receptor agonist SNC-121, on HDAC activity. For example, one study demonstrated that SNC-121 reduced the activity of class I and IIb HDACs in optic nerve head astrocytes, as measured by the decreased fluorescence of the cleaved this compound. [] This finding suggests a potential mechanism by which δ-opioid receptor agonists could modulate gene expression and cellular function.

Q2: Are there limitations to using this compound to study HDAC activity?

A2: While this compound is a valuable tool, it's crucial to acknowledge its limitations. The assay provides a general measure of HDAC activity and does not differentiate between the activities of specific HDAC isoforms. [] Therefore, using this compound in conjunction with other techniques, such as Western blotting or isoform-specific inhibitors, is essential to gain a comprehensive understanding of how a compound affects individual HDACs.

  1. Almasieh, K., et al. (2011). Histone Deacetylases Regulation by δ-Opioids in Human Optic Nerve Head Astrocytes. Investigative Ophthalmology & Visual Science, 52(13), 5935–5942.
  2. Elahi, J. S., & Shannon, H. E. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 81(1), e45.

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